N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide
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Overview
Description
N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. The compound’s structure includes an indeno-thiazole moiety and a thiophene ring, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indeno-thiazole Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiophene Ring: This step may involve coupling reactions such as Suzuki or Stille coupling, using palladium catalysts.
Acetamide Formation:
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide, nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound may exert its effects through:
Inhibition of Enzymes: Binding to the active site of enzymes and preventing their activity.
Receptor Modulation: Interacting with cell surface receptors and altering signal transduction pathways.
DNA Intercalation: Inserting itself between DNA base pairs and disrupting replication or transcription processes.
Comparison with Similar Compounds
N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide can be compared with other heterocyclic compounds, such as:
Indeno[1,2-d]thiazole Derivatives: Known for their diverse biological activities.
Thiophene Derivatives: Widely studied for their electronic properties and applications in organic electronics.
Acetamide Derivatives: Commonly used in medicinal chemistry for their pharmacological properties.
Similar Compounds
- Indeno[1,2-d]thiazole-2-carboxamide
- 2-(Thiophen-2-yl)acetamide
- N-(2-thiazolyl)-2-(thiophen-2-yl)acetamide
These compounds share structural similarities with this compound but may differ in their specific biological activities and applications.
Properties
IUPAC Name |
N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2OS2/c19-14(9-11-5-3-7-20-11)17-16-18-15-12-6-2-1-4-10(12)8-13(15)21-16/h1-7H,8-9H2,(H,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKIVQAVTAZPMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)CC4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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